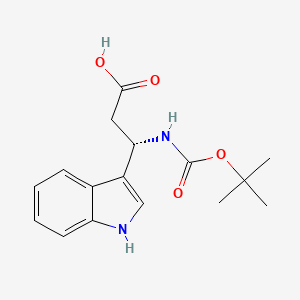
(S)-3-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and an indole moiety. This compound is often used in organic synthesis and medicinal chemistry due to its structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The indole moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
(S)-3-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the free amine, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-amino-3-(1H-indol-3-yl)propanoic acid: Lacks the Boc protecting group.
(S)-3-((benzyloxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid: Features a different protecting group.
Uniqueness
(S)-3-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid is unique due to its Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
(S)-3-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid, also known by its CAS number 229639-48-9, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22N2O4
- Molecular Weight : 318.37 g/mol
- CAS Number : 229639-48-9
Research indicates that compounds containing indole moieties, such as this compound, may exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that indole derivatives can inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Antimicrobial Properties : Indole derivatives have been reported to possess antibacterial and antifungal activities.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the potential anticancer properties of indole-based compounds. The research demonstrated that certain derivatives could inhibit cell growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | Apoptosis induction |
| This compound | MCF7 (Breast) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound's antimicrobial activity was evaluated against various bacterial strains. Results indicated moderate activity against Gram-positive bacteria, suggesting potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Cancer Cell Lines : In a controlled experiment, this compound was tested against multiple cancer cell lines, including A549 and MCF7. The findings revealed significant inhibition of cell proliferation at concentrations below 20 µM, indicating its potential as a therapeutic agent in oncology.
- Antibacterial Efficacy : Another study assessed the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that it could inhibit bacterial growth effectively at specific concentrations, suggesting its utility in treating bacterial infections.
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
(3S)-3-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(8-14(19)20)11-9-17-12-7-5-4-6-10(11)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 |
InChI Key |
ACFZFWHFADENPQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CNC2=CC=CC=C21 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















